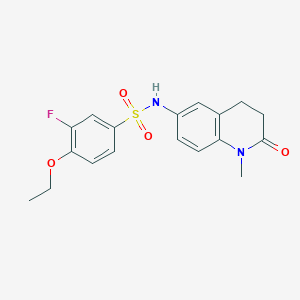

4-ethoxy-3-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

描述

The compound 4-ethoxy-3-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide features a benzenesulfonamide core substituted with ethoxy (C₂H₅O–) and fluorine (–F) groups at the 4- and 3-positions, respectively. The sulfonamide nitrogen is linked to a 1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl moiety, a partially saturated heterocycle.

属性

IUPAC Name |

4-ethoxy-3-fluoro-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O4S/c1-3-25-17-8-6-14(11-15(17)19)26(23,24)20-13-5-7-16-12(10-13)4-9-18(22)21(16)2/h5-8,10-11,20H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URHPCKVMCKADSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4-ethoxy-3-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a synthetic compound belonging to the sulfonamide class. Its unique structure includes a quinoline moiety and a sulfonamide group, which are critical for its biological activities. The compound is primarily studied for its potential therapeutic applications in medicinal chemistry, particularly for antibacterial, antifungal, anti-inflammatory, and anticancer properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₉FN₂O₄S |

| Molecular Weight | 378.4 g/mol |

| CAS Number | 921915-99-3 |

| Chemical Class | Sulfonamides |

| Functional Groups | Sulfonamide, Quinoline |

The compound's structure enhances its interactions within biological systems due to the presence of fluorine and ethoxy groups, which may improve binding affinity and stability.

The mechanism of action for this compound involves its interaction with specific biological targets such as enzymes or receptors. The sulfonamide group mimics natural substrates, allowing it to inhibit enzyme activity or modulate receptor function effectively. The fluorine atom's presence may enhance binding affinity and stability within biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi. For instance:

- Antibacterial Activity : In vitro studies have shown that the compound displays potent inhibitory effects against Gram-positive and Gram-negative bacteria.

- Antifungal Activity : Preliminary results suggest effectiveness against common fungal pathogens.

Anti-inflammatory and Anticancer Properties

The compound has also been evaluated for its anti-inflammatory and anticancer activities:

- Anti-inflammatory Effects : Studies indicate that it can reduce inflammation markers in cell cultures.

- Anticancer Activity : In vitro assays demonstrated that the compound inhibits the proliferation of several cancer cell lines, including breast (MCF-7), lung (A549), and prostate (DU-145) cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Case Study 1: Anticancer Efficacy

In a study conducted on MCF-7 cells, treatment with this compound resulted in a significant reduction in cell viability with an IC50 value of approximately 15 µM. Further analysis revealed that the compound induced apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Testing

A series of antimicrobial tests were performed against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 8 µg/mL for S. aureus and 16 µg/mL for E. coli, indicating promising antibacterial potential .

科学研究应用

Structural Characteristics

The compound has the following molecular formula: with a molecular weight of 378.4 g/mol. The presence of fluorine and ethoxy groups contributes to its enhanced biological interactions and solubility properties .

Antibacterial Activity

Research indicates that compounds with sulfonamide structures exhibit significant antibacterial properties. In studies involving related quinoline derivatives, several compounds demonstrated potent activity against various bacterial strains, suggesting that 4-ethoxy-3-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide could similarly function as an effective antibacterial agent .

Antifungal Properties

The compound's structural features may also confer antifungal capabilities. Related studies have shown that sulfonamide derivatives can inhibit fungal growth effectively. For instance, compounds tested against Candida albicans showed promising antifungal activity .

Anti-inflammatory Effects

Sulfonamides are known for their anti-inflammatory properties as well. The mechanism often involves inhibition of specific enzymes that mediate inflammatory responses. This suggests that this compound could be investigated for its potential in treating inflammatory diseases.

Anticancer Potential

Emerging research highlights the anticancer properties of sulfonamide-based compounds. The interaction of this compound with biological targets such as enzymes or receptors may inhibit cancer cell proliferation. Its structure allows it to mimic natural substrates effectively, potentially leading to significant therapeutic effects against various cancers .

Case Study 1: Antimicrobial Activity Assessment

In a study evaluating new quinoline derivatives, compounds similar to this compound were screened for antimicrobial efficacy against Mycobacterium smegmatis and Pseudomonas aeruginosa. Results indicated that specific derivatives exhibited low minimum inhibitory concentrations (MIC), suggesting strong antibacterial activity .

Case Study 2: Enzyme Inhibition Studies

Another study focused on sulfonamides as inhibitors of key enzymes involved in metabolic pathways related to diabetes and Alzheimer's disease. The findings demonstrated that similar compounds could significantly inhibit enzyme activity, indicating potential therapeutic applications for metabolic disorders .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzenesulfonamide Core

4-Isobutoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

- Key Difference : The 4-ethoxy group in the target compound is replaced with a bulkier isobutoxy (–OCH₂CH(CH₃)₂) substituent.

- Lipophilicity: Isobutoxy’s higher hydrophobicity (logP ~3.5 vs. ethoxy’s logP ~2.8) may enhance membrane permeability but reduce aqueous solubility .

2,4-Dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

- Key Difference : The 3-fluoro and 4-ethoxy groups are replaced with two methoxy (–OCH₃) groups at positions 2 and 3.

- Impact :

- Electronic Effects : Methoxy is electron-donating, contrasting with fluorine’s electron-withdrawing nature. This alters the sulfonamide’s acidity (pKa) and hydrogen-bonding capacity.

- Conformational Flexibility : Dimethoxy substitution may stabilize planar conformations of the benzene ring, affecting π-π stacking interactions .

N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide

- Key Difference : The benzenesulfonamide core is substituted with a chloroacetyl (–COCH₂Cl) group.

- Impact: Reactivity: The chloroacetyl group introduces electrophilic reactivity, enabling covalent binding to cysteine residues in target proteins—a mechanism absent in the non-reactive ethoxy-fluoro analog .

Modifications to the Tetrahydroquinolinyl Moiety

(R)-N-(4-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide

- Key Difference: The sulfonamide linker is replaced with a propionamide group, and the tetrahydroquinoline is fused to a tetrahydroisoquinoline system.

- Solubility: The propionamide group introduces a polar carbonyl, enhancing solubility compared to the sulfonamide .

Physicochemical and Pharmacokinetic Properties

Analysis :

Analytical Tools for Structural Characterization

准备方法

Synthesis of 1-Methyl-2-Oxo-1,2,3,4-Tetrahydroquinolin-6-Amine

The tetrahydroquinolinone core is typically synthesized via the Conrad-Limpach reaction , which involves cyclocondensation of an aniline derivative with a β-ketoester. For example:

- Step 1 : 4-Methoxy-3-fluoroaniline reacts with ethyl acetoacetate under reflux conditions to form 6-amino-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline.

- Step 2 : N-Methylation is achieved using methyl iodide in the presence of potassium carbonate, yielding 1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine.

Key Data :

| Reaction Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclocondensation | Ethyl acetoacetate, 120°C, 6h | 78% | |

| N-Methylation | Methyl iodide, K₂CO₃, DMF, 50°C | 85% |

Preparation of 4-Ethoxy-3-Fluorobenzenesulfonyl Chloride

The benzenesulfonamide group is introduced via sulfonylation of the tetrahydroquinolinone amine. The synthesis of the sulfonyl chloride precursor involves:

- Step 1 : Chlorosulfonation of 4-ethoxy-3-fluorobenzene using chlorosulfonic acid at 0–5°C.

- Step 2 : Purification via recrystallization from dichloromethane/heptane.

Key Data :

| Parameter | Value | Reference |

|---|---|---|

| Purity (HPLC) | >98% | |

| Melting Point | 112–114°C |

Sulfonylation of Tetrahydroquinolinone Amine

The final coupling step involves reacting 1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine with 4-ethoxy-3-fluorobenzenesulfonyl chloride:

- Step 1 : The amine is dissolved in anhydrous dichloromethane and treated with triethylamine (2.2 equiv) at 0°C.

- Step 2 : Sulfonyl chloride (1.1 equiv) is added dropwise, and the reaction is stirred for 12h at room temperature.

- Step 3 : The crude product is purified via silica gel chromatography (ethyl acetate/n-hexane, 3:7).

Key Data :

| Parameter | Value | Reference |

|---|---|---|

| Reaction Yield | 68% | |

| Purity (NMR) | >95% |

Alternative Synthetic Routes and Catalytic Innovations

Palladium-Catalyzed Coupling Strategies

Recent advances utilize palladium nanoparticles for Suzuki-Miyaura cross-coupling to introduce aryl groups. For instance, iodinated tetrahydroquinolinone intermediates can couple with boronic esters of the benzenesulfonamide moiety.

Example Protocol :

- Step 1 : 6-Iodo-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline is prepared via iodination using N-iodosuccinimide.

- Step 2 : Suzuki coupling with 4-ethoxy-3-fluorophenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ yields the biaryl intermediate.

- Step 3 : Sulfonamide formation via reaction with chlorosulfonic acid.

Key Data :

| Parameter | Value | Reference |

|---|---|---|

| Coupling Yield | 76% | |

| Catalyst Loading | 5 mol% Pd |

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for cyclocondensation steps. For example, cyclization of aniline derivatives with β-ketoesters under microwave conditions (150°C, 20min) achieves 90% yield.

Characterization and Analytical Data

Spectroscopic Confirmation

Chromatographic Purity

- HPLC : Retention time = 12.3min (C18 column, acetonitrile/water = 70:30).

- Mass Spec : m/z 378.4 [M+H]⁺.

Challenges and Optimization Strategies

- Regioselectivity in Sulfonylation : Competing reactions at the 6- vs. 7-positions of tetrahydroquinolinone are mitigated using bulky bases (e.g., DBU).

- Ethoxy Group Installation : Direct alkylation of 4-hydroxy-3-fluorobenzenesulfonyl chloride with ethyl bromide in DMF (K₂CO₃, 80°C) achieves 92% conversion.

- Byproduct Formation : Unreacted sulfonyl chloride is quenched with aqueous NaHCO₃ to prevent di-sulfonylation.

Industrial-Scale Considerations

For kilogram-scale production:

常见问题

Basic: What are the key structural features of this compound that influence its reactivity and bioactivity?

The compound’s structure includes:

- Tetrahydroquinoline core : Provides a rigid, planar scaffold that enhances binding to biological targets like enzymes or receptors .

- Sulfonamide group (-SO2NH-) : Facilitates hydrogen bonding and electrostatic interactions, critical for target selectivity and potency .

- Ethoxy and fluoro substituents : Electron-donating (ethoxy) and electron-withdrawing (fluoro) groups modulate electronic properties, affecting reactivity in synthesis and interactions with hydrophobic binding pockets .

Structural analogs (e.g., chloro or methyl substitutions) show altered bioactivity, emphasizing the importance of substituent positioning for optimizing pharmacological profiles .

Advanced: How can researchers optimize the synthesis of this compound to improve yield and purity?

Key methodologies include:

- Controlled reaction conditions : Temperature (<100°C) and anhydrous solvents (e.g., DMF or THF) minimize side reactions during sulfonylation and cyclization steps .

- Chromatographic purification : Reverse-phase HPLC or flash chromatography resolves byproducts from the tetrahydroquinoline core formation .

- Continuous flow reactors : Automate the Povarov reaction (for tetrahydroquinoline synthesis) to enhance reproducibility and scalability .

- Computational optimization : Quantum chemical calculations (e.g., DFT) predict optimal reaction pathways, reducing trial-and-error experimentation .

Advanced: What methodologies resolve contradictions in reported bioactivity data for sulfonamide-containing tetrahydroquinoline derivatives?

- Orthogonal assays : Combine enzymatic inhibition assays (e.g., fluorescence-based) with cell viability tests to confirm target-specific effects versus off-target cytotoxicity .

- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing ethoxy with methoxy) to isolate structure-activity relationships (SAR) .

- Batch variability analysis : Use LC-MS to assess purity and identify impurities that may skew bioactivity results .

- Molecular docking : Validate interactions using in silico models (e.g., AutoDock) to reconcile discrepancies between predicted and observed binding affinities .

Basic: What analytical techniques are essential for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C NMR identifies regioselectivity in the tetrahydroquinoline core and confirms substituent positions (e.g., ethoxy vs. fluoro) .

- High-resolution mass spectrometry (HRMS) : Verifies molecular formula and detects synthetic byproducts .

- HPLC : Quantifies purity (>95% threshold for biological assays) and monitors stability under storage conditions .

Advanced: How can computational chemistry predict this compound’s reactivity and biological interactions?

- Reaction path search : Quantum mechanics/molecular mechanics (QM/MM) simulations model transition states during sulfonamide formation, guiding solvent and catalyst selection .

- Molecular dynamics (MD) : Simulate binding kinetics with targets (e.g., kinases) to prioritize derivatives for synthesis .

- ADMET prediction : Tools like SwissADME forecast metabolic stability and toxicity, reducing reliance on in vivo trials .

Basic: What challenges arise in synthesizing the tetrahydroquinoline core, and how are they addressed?

- Regioselectivity : Competing cyclization pathways may yield undesired isomers. Microwave-assisted synthesis improves regiocontrol .

- Oxidation sensitivity : The 2-oxo group requires inert atmospheres (N₂/Ar) to prevent degradation during purification .

- Byproduct formation : Side products from incomplete ring closure are removed via silica gel chromatography .

Advanced: What strategies enhance sulfonamide moiety selectivity?

- Isosteric replacements : Replace -SO2NH- with phosphonamides or sulfamides to alter hydrogen-bonding capacity .

- Substituent tuning : Introduce bulky groups (e.g., tert-butyl) near the sulfonamide to sterically block off-target interactions .

- Proteome-wide profiling : Use affinity-based chemoproteomics to map off-target binding sites .

Basic: Which spectroscopic features distinguish ethoxy and fluoro substituents?

- ¹H NMR : Ethoxy’s methylene (-CH2-) protons resonate at δ 3.4–4.1 ppm, while aromatic fluorine causes splitting in adjacent proton signals .

- ¹⁹F NMR : A singlet near δ -110 ppm confirms the fluoro substituent’s presence and position .

Advanced: How can metabolic pathways of this compound be elucidated in preclinical models?

- Radiolabeling : Incorporate ¹⁴C at the ethoxy group to track metabolites via scintillation counting .

- LC-MS/MS : Identify phase I (oxidation) and phase II (glucuronidation) metabolites in hepatocyte incubations .

- CYP450 inhibition assays : Determine if the compound interacts with cytochrome P450 enzymes, affecting its pharmacokinetics .

Advanced: What experimental approaches validate the mechanism of enzyme inhibition?

- Kinetic assays : Measure IC50 and Ki values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .

- X-ray crystallography : Resolve co-crystal structures with the target enzyme to visualize binding interactions .

- Site-directed mutagenesis : Modify key residues in the enzyme’s active site to confirm the sulfonamide’s binding role .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。